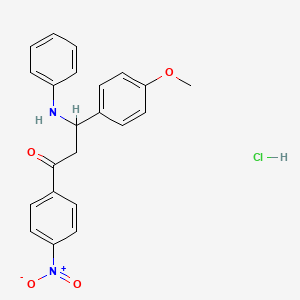![molecular formula C17H16ClNO4 B4086536 3-(4-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid](/img/structure/B4086536.png)
3-(4-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid
Overview
Description
3-(4-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid, also known as MCC-950, is a small molecule inhibitor of NLRP3 inflammasome activation. It has shown potential in treating various inflammatory diseases, including gout, type 2 diabetes, and Alzheimer's disease.
Mechanism of Action
3-(4-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid inhibits NLRP3 inflammasome activation by binding to the NACHT domain of NLRP3, which prevents the assembly of the inflammasome complex. This leads to a decrease in the production of pro-inflammatory cytokines, such as IL-1β and IL-18, and reduces inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various animal models. It has been demonstrated to reduce joint inflammation and pain in a mouse model of gout, improve glucose tolerance and insulin sensitivity in a mouse model of type 2 diabetes, and reduce amyloid-β deposition and improve cognitive function in a mouse model of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(4-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid is its specificity for NLRP3 inflammasome inhibition, which reduces the risk of off-target effects. However, its low solubility in water can make it challenging to use in some lab experiments. Additionally, its high cost and limited availability may limit its use in some research settings.
Future Directions
There are several potential future directions for research on 3-(4-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid. One area of interest is the development of more efficient synthesis methods to increase the availability and reduce the cost of the compound. Another area of research is the investigation of the potential use of this compound in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the development of more potent and selective NLRP3 inflammasome inhibitors based on the structure of this compound is an area of active research.
Scientific Research Applications
3-(4-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications in various inflammatory diseases. It has been shown to inhibit NLRP3 inflammasome activation, which is involved in the pathogenesis of many inflammatory diseases. This compound has been tested in animal models of gout, type 2 diabetes, and Alzheimer's disease, and has shown promising results.
properties
IUPAC Name |
3-(4-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-23-14-8-4-12(5-9-14)17(22)19-15(10-16(20)21)11-2-6-13(18)7-3-11/h2-9,15H,10H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYQXDUESKLNIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-bis[4-chloro-3-(trifluoromethyl)phenyl]malonamide](/img/structure/B4086457.png)
![N-[1-(1-adamantyl)ethyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide](/img/structure/B4086462.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]acetamide](/img/structure/B4086475.png)





![N-allyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4086517.png)
![dimethyl 5,5'-[(tert-butylimino)bis(methylene)]di(2-furoate) hydrochloride](/img/structure/B4086527.png)
![N,N-diethyl-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide hydrochloride](/img/structure/B4086532.png)
![2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4086533.png)
![methyl N-[(cyclohexylamino)carbonyl]valinate](/img/structure/B4086544.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4086552.png)